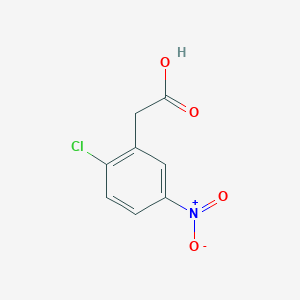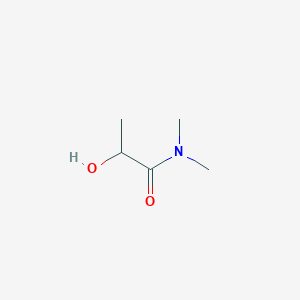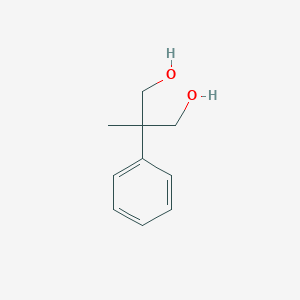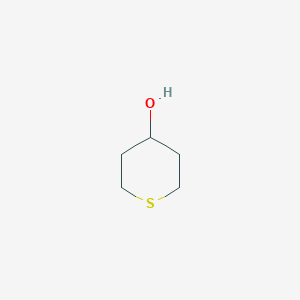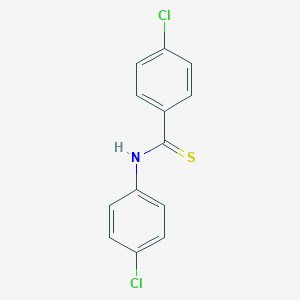
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are vast and varied. This compound has been studied extensively for its ability to inhibit glutaminase, an enzyme that is overexpressed in many types of cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is based on its ability to inhibit glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are primarily related to its ability to inhibit glutaminase. By inhibiting this enzyme, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide. This can lead to a decrease in tumor growth and an increase in cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide in lab experiments is its ability to selectively target cancer cells. This compound is highly effective at inhibiting glutaminase in cancer cells, while having little to no effect on normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab settings.
Zukünftige Richtungen
There are many potential future directions for research on 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the development of new therapeutic applications for this compound, such as its use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form the intermediate 4-chloro-N-(4-chlorophenyl)benzenesulfonamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonium thiocyanate to yield the final product.
Eigenschaften
CAS-Nummer |
71114-55-1 |
|---|---|
Produktname |
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide |
Molekularformel |
C13H9Cl2NS |
Molekulargewicht |
282.2 g/mol |
IUPAC-Name |
4-chloro-N-(4-chlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Cl2NS/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |
InChI-Schlüssel |
CTVJTQLYPUVSBB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=NC2=CC=C(C=C2)Cl)S)Cl |
SMILES |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



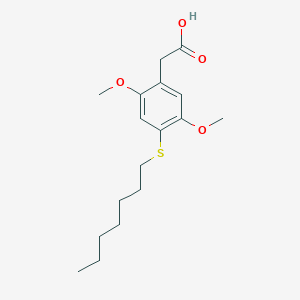
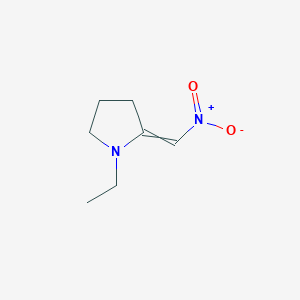
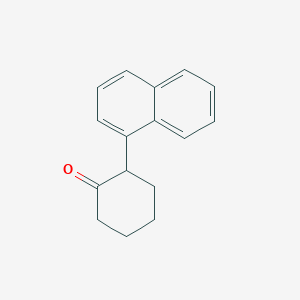
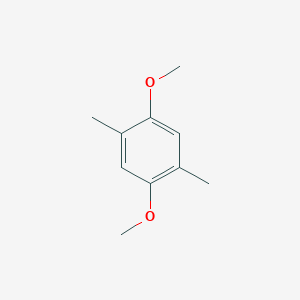
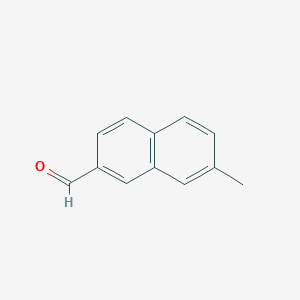
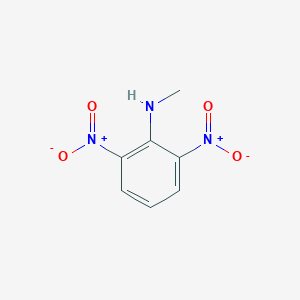
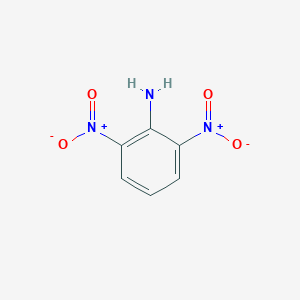
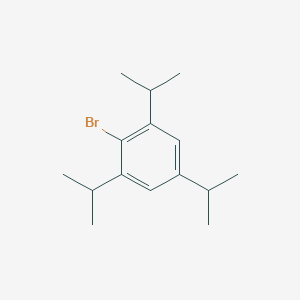
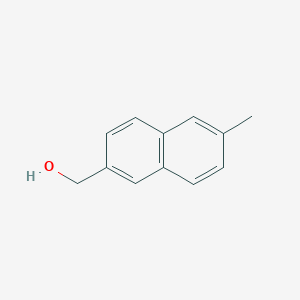
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
